2-Chloro-1,3-difluoro-5-nitrobenzene chemical properties
2-Chloro-1,3-difluoro-5-nitrobenzene chemical properties
This is an in-depth technical guide on 2-Chloro-1,3-difluoro-5-nitrobenzene (also known as 4-Chloro-3,5-difluoronitrobenzene).
High-Performance Fluorinated Building Block for Pharmaceutical Synthesis
Executive Summary
2-Chloro-1,3-difluoro-5-nitrobenzene (CAS: 3828-41-9) is a specialized aromatic intermediate characterized by a symmetric substitution pattern that enables high-precision regioselective chemistry. Its core utility lies in its ability to undergo Nucleophilic Aromatic Substitution (
Chemical Identity & Physical Properties
Correct identification of the substitution pattern is critical, as nomenclature can vary based on priority rules. The structure is symmetric, with the chlorine atom flanked by two fluorine atoms and a nitro group in the para position relative to the chlorine.
| Property | Data |
| CAS Number | 3828-41-9 |
| IUPAC Name | 4-Chloro-3,5-difluoronitrobenzene |
| Common Name | 2-Chloro-1,3-difluoro-5-nitrobenzene (Numbering relative to F) |
| Molecular Formula | |
| Molecular Weight | 193.54 g/mol |
| Appearance | Off-white to yellow crystalline solid |
| Melting Point | 41 – 42 °C |
| Boiling Point | ~239 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water |
Synthesis & Manufacturing
The high regiochemical purity of this intermediate is typically achieved through a stepwise functionalization of 2,6-difluoroaniline. This route avoids the formation of inseparable isomers common in direct halogenation methods.
Primary Synthesis Route: The Sandmeyer Sequence
This protocol ensures the nitro group is installed para to the final chlorine position, and the fluorine atoms remain in the meta positions relative to the nitro group.
-
Nitration: 2,6-Difluoroaniline is nitrated using standard mixed acid (
) conditions.[1] The amino group directs the incoming nitro electrophile to the para position (position 4), yielding 4-nitro-2,6-difluoroaniline . -
Sandmeyer Reaction: The amino group is converted to a diazonium salt using sodium nitrite (
) in acidic media (HCl), followed by displacement with Copper(I) Chloride ( ). This installs the chlorine atom at the 4-position.
Figure 1: Stepwise synthesis via the Sandmeyer route ensures correct regiochemistry.
Reactivity Profile & Mechanistic Insight
The utility of 2-Chloro-1,3-difluoro-5-nitrobenzene is defined by its predictable behavior in Nucleophilic Aromatic Substitution (
Regioselectivity: Why Chlorine Displaces First
In many
-
Activation Analysis:
-
Chlorine (C-Cl): Located para to the Nitro group.[2] The Meisenheimer complex formed by attack at this position is resonance-stabilized by the strong electron-withdrawing Nitro group.
-
Fluorine (C-F): Located meta to the Nitro group. Attack here generates an intermediate that cannot delocalize negative charge onto the Nitro group via resonance.
-
Experimental Protocol: with Primary Amines
Objective: Synthesis of 4-amino-3,5-difluoronitrobenzene derivatives.
-
Reagents: 1.0 eq 2-Chloro-1,3-difluoro-5-nitrobenzene, 1.1 eq Primary Amine (
), 1.5 eq Base (DIPEA or ). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Stir at 60°C for 4–6 hours.
-
Workup: Dilute with water, extract with Ethyl Acetate. The product precipitates or is isolated via organic layer separation.
-
Outcome: Quantitative conversion to the para-substituted product. The two fluorine atoms remain intact.
Figure 2: Mechanistic map demonstrating the exclusive displacement of Chlorine due to para-nitro activation.
Applications in Drug Discovery
This building block is a "privileged scaffold" for generating polyfluorinated aniline derivatives , which are critical in:
-
Antibacterial Agents: The 3,5-difluoro-4-amino motif is structurally homologous to the core found in certain fluoroquinolones and next-generation protein synthesis inhibitors.
-
Kinase Inhibitors: The fluorine atoms provide metabolic stability (blocking P450 oxidation sites) and modulate the pKa of the aniline nitrogen, affecting hydrogen bonding in the ATP-binding pocket.
-
Bicyclic Heterocycles:
-
Following the displacement of Cl by an amine, the Nitro group can be reduced to an aniline (
). -
This yields a 1,2-diamino-3,5-difluorobenzene equivalent (after tautomer adjustment), which is an immediate precursor for condensing with oxalic acid or carbonyls to form 6,8-difluoroquinoxalines or 5,7-difluorobenzimidazoles .
-
Handling & Safety (MSDS Highlights)
-
Hazards: Toxic if swallowed, in contact with skin, or inhaled (H301+H311+H331). Causes skin irritation (H315) and serious eye irritation (H319).
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong bases and reducing agents until reaction is desired.
-
Disposal: All halogenated nitroaromatics must be disposed of via high-temperature incineration with scrubbers for NOx and HF/HCl gases.
References
-
Synthesis & Properties: ChemicalBook CAS Database: 2-Chloro-1,3-difluoro-5-nitrobenzene (3828-41-9).[3] Available at:
-
Mechanistic Grounding (
): Beilstein J. Org. Chem. 2016, 12, 192–197.[4] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." (Validating regioselectivity principles in poly-halogenated nitrobenzenes). Available at: -
Commercial Availability & Safety: BLD Pharm Product Data Sheet (3828-41-9). Available at:
Sources
- 1. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 2. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]
- 3. 2-CHLORO-1,3-DIFLUORO-5-NITRO-BENZENE | 3828-41-9 [chemicalbook.com]
- 4. beilstein-journals.org [beilstein-journals.org]
